molecular formula C13H12N2O4 B11855527 (S)-2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid

(S)-2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid

Cat. No.: B11855527
M. Wt: 260.24 g/mol
InChI Key: BLCWHIJOIFCPLC-ZETCQYMHSA-N
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Description

(S)-2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid is a chiral compound that features an indole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and amino acids.

    Formation of the Indole Derivative: The indole ring is functionalized to introduce the necessary substituents.

    Amide Bond Formation: The functionalized indole is then coupled with an amino acid derivative to form the amide bond.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the amide nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-amine derivatives.

Scientific Research Applications

(S)-2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

(S)-2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid is unique due to its specific structure, which combines an indole ring with an amide-linked amino acid. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid

InChI

InChI=1S/C13H12N2O4/c1-7(13(18)19)15-12(17)11(16)9-6-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,17)(H,18,19)/t7-/m0/s1

InChI Key

BLCWHIJOIFCPLC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21

Canonical SMILES

CC(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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